Prometryn-d14 (di-iso-propyl-d14)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prometryn-d14 (di-iso-propyl-d14) is a deuterium-labeled analog of Prometryn, a herbicide belonging to the triazine family. The compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This labeling is particularly useful in scientific research for tracing and quantifying the compound in various environments and biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prometryn-d14 (di-iso-propyl-d14) involves the incorporation of deuterium into the molecular structure of Prometryn. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the presence of catalysts under controlled conditions .
Industrial Production Methods
Industrial production of Prometryn-d14 (di-iso-propyl-d14) typically involves large-scale chemical synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The production is carried out in specialized facilities equipped to handle stable isotopes and ensure the safety and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Prometryn-d14 (di-iso-propyl-d14) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert Prometryn-d14 into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazine compounds .
Wissenschaftliche Forschungsanwendungen
Prometryn-d14 (di-iso-propyl-d14) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the environmental fate and transport of herbicides.
Biology: Employed in metabolic studies to understand the degradation and transformation of herbicides in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of herbicides.
Industry: Applied in the development of new herbicides and in quality control processes to ensure the consistency and safety of agricultural products .
Wirkmechanismus
Prometryn-d14 (di-iso-propyl-d14) exerts its effects primarily through the inhibition of photosynthesis in plants. The compound binds to the D1 protein in the photosystem II complex, blocking the electron transport chain and ultimately leading to the death of the plant. This mechanism is similar to that of other triazine herbicides .
Vergleich Mit ähnlichen Verbindungen
Prometryn-d14 (di-iso-propyl-d14) is unique due to its deuterium labeling, which distinguishes it from other triazine herbicides. Similar compounds include:
Atrazine: Another triazine herbicide with a similar mechanism of action but different chemical structure.
Simazine: A triazine herbicide used for similar purposes but with different environmental and biological properties.
Cyanazine: A triazine herbicide with a different substitution pattern on the triazine ring.
Prometryn-d14’s uniqueness lies in its stable isotope labeling, which allows for precise tracing and quantification in various research applications.
Eigenschaften
CAS-Nummer |
1202864-57-0 |
---|---|
Molekularformel |
C10H19N5S |
Molekulargewicht |
255.45 g/mol |
IUPAC-Name |
2-N,4-N-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5S/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-7H,1-5H3,(H2,11,12,13,14,15)/i1D3,2D3,3D3,4D3,6D,7D |
InChI-Schlüssel |
AAEVYOVXGOFMJO-MFVRGKIVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)SC)NC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)NC1=NC(=NC(=N1)SC)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.